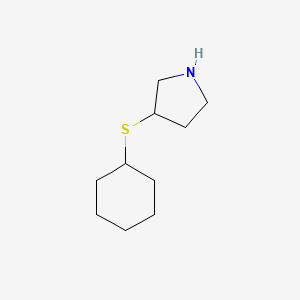
3-(Cyclohexylsulfanyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylsulfanyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cyclohexylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylsulfanyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclohexylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 3-(Cyclohexylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyclohexylsulfanyl group, yielding pyrrolidine.
Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Cyclohexylsulfoxide or cyclohexylsulfone derivatives.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Cyclohexylsulfanyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cyclohexylsulfanyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfanyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Pyrrolidine: The parent compound without the cyclohexylsulfanyl group.
Cyclohexylamine: A similar compound where the pyrrolidine ring is replaced with an amine group.
Thiomorpholine: A sulfur-containing heterocycle similar to pyrrolidine.
Uniqueness: 3-(Cyclohexylsulfanyl)pyrrolidine is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H19NS |
|---|---|
分子量 |
185.33 g/mol |
IUPAC名 |
3-cyclohexylsulfanylpyrrolidine |
InChI |
InChI=1S/C10H19NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h9-11H,1-8H2 |
InChIキー |
ZTYLDSHYNILVBF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



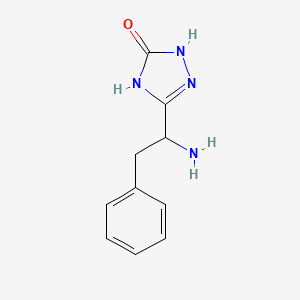
![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
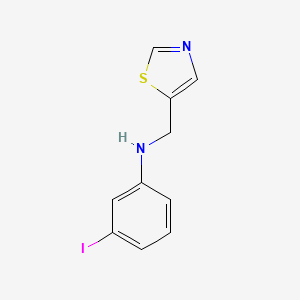
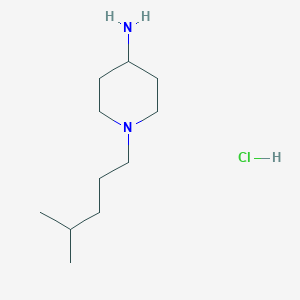

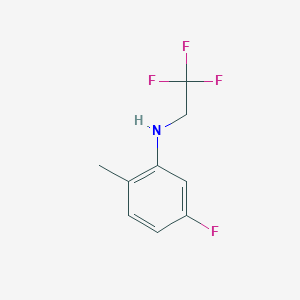
![1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13251951.png)
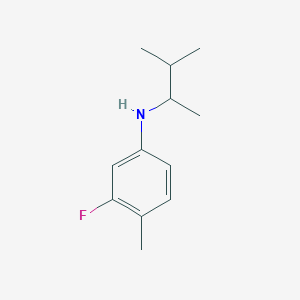

![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
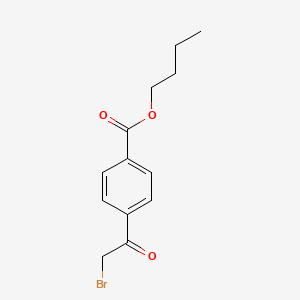

amine](/img/structure/B13251984.png)
